

# Application Notes and Protocols: LY2940094 Tartrate for Mouse Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | LY2940094 tartrate |           |
| Cat. No.:            | B15623468          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of **LY2940094 tartrate** for mouse behavioral studies. The information is compiled from preclinical research to assist in the design and execution of robust and reproducible experiments.

### Introduction

LY2940094 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Blockade of NOP receptor signaling has shown promise in preclinical models for the treatment of depression, anxiety, and excessive feeding behaviors.[1][3][4] This document outlines recommended dosages, experimental protocols, and the underlying signaling pathway to facilitate further research into the behavioral effects of LY2940094 in mice.

## **Quantitative Data Summary**

The following table summarizes the effective dosages of **LY2940094 tartrate** used in various mouse behavioral studies. Oral administration is the most common route, with doses typically ranging from 3 to 30 mg/kg.



| Behavioral<br>Assay                               | Mouse<br>Strain          | Route of<br>Administrat<br>ion | Effective<br>Dose<br>(mg/kg) | Observed<br>Effect                                                   | Reference |
|---------------------------------------------------|--------------------------|--------------------------------|------------------------------|----------------------------------------------------------------------|-----------|
| Forced-Swim<br>Test                               | Not Specified            | Oral (p.o.)                    | 3, 10, 30                    | Dose- dependent decrease in immobility (antidepressa nt-like effect) | [3]       |
| Forced-Swim Test (in combination with fluoxetine) | Not Specified            | Oral (p.o.)                    | 3                            | Enhanced the<br>antidepressa<br>nt-like effect<br>of fluoxetine      | [3]       |
| Fear-<br>Conditioned<br>Freezing                  | Not Specified            | Oral (p.o.)                    | 30                           | Attenuated fear- conditioned immobility (anxiolytic- like effect)    | [3]       |
| Fasting-<br>Induced<br>Feeding                    | NOP(+/+)<br>and NOP(-/-) | Oral (p.o.)                    | 3, 30                        | Reduced<br>food intake in<br>NOP(+/+) but<br>not NOP(-/-)<br>mice    | [4]       |
| Diet-Induced<br>Obesity                           | C57BI/6                  | Oral (p.o.)                    | 20                           | Reduced fasting- induced food intake and body weight                 | [4]       |
| Cuprizone-<br>Induced<br>Demyelinatio<br>n        | C57BL/6                  | Oral (gavage)                  | 30                           | Promoted oligodendroc yte generation                                 | [4]       |



and myelin recovery

# **Experimental Protocols Forced-Swim Test (FST)**

This test is widely used to assess antidepressant-like activity in rodents.

#### Materials:

- LY2940094 tartrate
- Vehicle (e.g., 20% Captisol® in 25 mmol/L phosphate buffer, pH 2)[3]
- Glass beakers (4 L) filled with water at room temperature
- Stopwatch

#### Procedure:

- Drug Administration: Administer LY2940094 tartrate orally (p.o.) to mice 60 minutes before
  the test.[3] A vehicle control group should be included.
- Test Session: Gently place each mouse into a 4 L beaker half-filled with room temperature water for a 6-minute session.[3]
- Data Collection: Record the total time the mouse remains immobile during the last 4 minutes
  of the 6-minute test. Immobility is defined as the cessation of struggling and remaining
  floating in the water, making only small movements necessary to keep its head above water.
- Analysis: Compare the immobility time between the LY2940094-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

### **Fear-Conditioned Freezing**

## Methodological & Application





This assay evaluates anxiolytic-like effects by measuring the suppression of a conditioned fear response.

#### Materials:

- LY2940094 tartrate
- Vehicle
- Conditioning chamber with a grid floor capable of delivering a mild footshock
- Contextual testing chamber
- Sound-attenuating cubicles
- Video recording and analysis software

#### Procedure:

- Conditioning Phase:
  - Place a mouse in the conditioning chamber.
  - After a baseline period, present a conditioned stimulus (CS; e.g., an auditory tone) that coterminates with an unconditioned stimulus (US; e.g., a mild footshock).
  - Repeat the CS-US pairing as per the experimental design.
- Drug Administration: The following day, administer LY2940094 tartrate orally (p.o.) 60 minutes before the contextual fear test.[3]
- Contextual Fear Test:
  - Place the mouse back into the same conditioning chamber (context).
  - Record the amount of time the mouse spends freezing (complete lack of movement except for respiration) over a defined period.
- Cued Fear Test (Optional):



- Place the mouse in a novel context.
- After a baseline period, present the CS (auditory tone) without the US (footshock).
- Record freezing behavior during the CS presentation.
- Analysis: Compare the percentage of time spent freezing between the drug-treated and vehicle-treated groups. A reduction in freezing is indicative of an anxiolytic-like effect.

# Signaling Pathways and Experimental Workflow Signaling Pathway of LY2940094

LY2940094 acts as an antagonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. By blocking the binding of the endogenous ligand N/OFQ, it inhibits the downstream signaling cascade.







Click to download full resolution via product page

Caption: Signaling pathway of the NOP receptor and the antagonistic action of LY2940094.



## **Experimental Workflow for a Mouse Behavioral Study**

The following diagram illustrates a typical workflow for conducting a behavioral study with LY2940094 in mice.





Click to download full resolution via product page

Caption: A typical experimental workflow for mouse behavioral studies using LY2940094.



## Safety and Handling

As with any experimental compound, appropriate safety precautions should be taken when handling **LY2940094 tartrate**. Researchers should consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

### Conclusion

**LY2940094 tartrate** has demonstrated significant effects in various mouse behavioral paradigms at oral doses between 3 and 30 mg/kg. The provided protocols and diagrams serve as a starting point for researchers investigating the behavioral pharmacology of this NOP receptor antagonist. Careful consideration of the specific research question, mouse strain, and behavioral endpoint is crucial for designing effective and informative studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: LY2940094 Tartrate
  for Mouse Behavioral Studies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15623468#recommended-dosage-of-ly2940094tartrate-for-mouse-behavioral-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com